N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide
CAS No.: 1234940-90-9
VCID: VC6586839
Molecular Formula: C23H17ClN4O3S
Molecular Weight: 464.92
* For research use only. Not for human or veterinary use.

Description |
N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with a molecular formula of C23H17ClN4O3S and a molecular weight of 464.9 g/mol . This compound is characterized by its intricate structure, which includes a chlorophenyl group, a nitrophenyl group, and an imidazole ring, all connected through various functional groups. Synthesis and PreparationThe synthesis of N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step reactions that require careful handling of reagents and conditions. While specific synthesis details for this compound are not readily available, similar compounds often involve reactions such as nucleophilic substitution, condensation reactions, and the use of protecting groups to ensure selective reactions. Potential ApplicationsCompounds with similar structures to N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide are often explored for their biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of nitro and chloro groups can enhance the compound's reactivity and interaction with biological targets. Research Findings and ChallengesResearch on this specific compound is limited, but studies on related compounds suggest that they can exhibit significant biological activity. Challenges in researching such compounds include their complex synthesis, potential toxicity, and the need for thorough pharmacokinetic and pharmacodynamic studies to assess their safety and efficacy. |
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CAS No. | 1234940-90-9 |
Product Name | N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide |
Molecular Formula | C23H17ClN4O3S |
Molecular Weight | 464.92 |
IUPAC Name | N-(3-chlorophenyl)-2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C23H17ClN4O3S/c24-17-7-5-8-18(13-17)26-22(29)15-32-23-25-14-21(27(23)19-9-2-1-3-10-19)16-6-4-11-20(12-16)28(30)31/h1-14H,15H2,(H,26,29) |
Standard InChIKey | RNIRZFTVMLGGBM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Solubility | not available |
PubChem Compound | 49671806 |
Last Modified | Aug 18 2023 |
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